molecular formula C4H10ClNO2 B6215252 1,2-oxazinan-5-ol hydrochloride CAS No. 2731010-08-3

1,2-oxazinan-5-ol hydrochloride

Cat. No.: B6215252
CAS No.: 2731010-08-3
M. Wt: 139.58 g/mol
InChI Key: ZBKSKWUATGNUOL-UHFFFAOYSA-N
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Description

1,2-Oxazinan-5-ol hydrochloride is a chemical compound with the molecular formula C4H10ClNO2. It is a derivative of oxazinan, a six-membered heterocyclic compound containing both nitrogen and oxygen atoms. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility in water and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Oxazinan-5-ol hydrochloride can be synthesized through several methods. One common synthetic route involves the cyclization of amino alcohols with appropriate reagents. For instance, starting from 1,2-amino alcohols, cyclization can be achieved using reagents like thionyl chloride or phosphorus oxychloride under controlled conditions to form the oxazinan ring.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale cyclization reactions. The process may include:

    Reactants: 1,2-amino alcohols, thionyl chloride, or phosphorus oxychloride.

    Conditions: Controlled temperature and pressure to ensure efficient cyclization.

    Purification: The product is often purified through recrystallization or distillation to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

1,2-Oxazinan-5-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form oxazinan-5-one derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the oxazinan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include:

    Oxidation: Oxazinan-5-one derivatives.

    Reduction: Various amine derivatives.

    Substitution: Functionalized oxazinan derivatives with different substituents.

Scientific Research Applications

1,2-Oxazinan-5-ol hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-oxazinan-5-ol hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include:

    Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It can modulate receptor activity, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2-Oxazinan-3-ol: Another oxazinan derivative with different substitution patterns.

    1,2-Oxazinan-4-ol: Similar structure but with hydroxyl group at a different position.

    1,2-Oxazinan-6-ol: Hydroxyl group located at the sixth position.

Uniqueness

1,2-Oxazinan-5-ol hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

2731010-08-3

Molecular Formula

C4H10ClNO2

Molecular Weight

139.58 g/mol

IUPAC Name

oxazinan-5-ol;hydrochloride

InChI

InChI=1S/C4H9NO2.ClH/c6-4-1-2-5-7-3-4;/h4-6H,1-3H2;1H

InChI Key

ZBKSKWUATGNUOL-UHFFFAOYSA-N

Canonical SMILES

C1CNOCC1O.Cl

Purity

95

Origin of Product

United States

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